Bienvenue dans la boutique en ligne BenchChem!

4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

Carbonic anhydrase inhibition Positional isomer SAR Sulfonamide pharmacophore

This compound is the definitive meta-chloro positional isomer for sulfonamide inhibitor SAR, bridging the activity cliff between inactive para-Cl and modestly active unsubstituted phenyl analogues. Its urea bridge introduces an additional H-bond donor absent in acrylamide congeners, making it essential for mapping Thr199 interactions in hCA isoforms. Procure only the CAS 791791-44-1 isomer: blind substitution with the 4-chloro variant will yield a completely inactive negative control (Ki > 4.1 mM), compromising your assay validity. Secure your sample now to complete the regioisomeric activity profile.

Molecular Formula C17H15ClN4O4S
Molecular Weight 406.8g/mol
CAS No. 791791-44-1
Cat. No. B468499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
CAS791791-44-1
Molecular FormulaC17H15ClN4O4S
Molecular Weight406.8g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN4O4S/c1-11-9-16(21-26-11)22-27(24,25)15-7-5-13(6-8-15)19-17(23)20-14-4-2-3-12(18)10-14/h2-10H,1H3,(H,21,22)(H2,19,20,23)
InChIKeyZPVSVUQDRSPSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (CAS 791791-44-1): Compound Identity & Pharmacophore Class


4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (CAS 791791-44-1) is a secondary sulfonamide incorporating a 3-chlorophenyl-ureido donor and a 5-methylisoxazol-3-yl acceptor linked through a para-substituted benzenesulfonamide core. The molecule belongs to the ureido-substituted benzenesulfonamide class, which is structurally derived from the sulfamethoxazole scaffold and has been investigated as a human carbonic anhydrase (hCA) inhibitor framework [1]. Vendor annotations also propose ATP-competitive inhibition of B-Raf(V600E) kinase; however, primary peer-reviewed pharmacological data for this specific compound remain extremely scarce, and its advertised kinase activity has not been independently confirmed in the published literature at the time of this analysis.

Why Generic Substitution Fails for 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide


Compounds within the N-(isoxazolyl/thiadiazolyl)-4-(phenylureido)benzenesulfonamide family are not interchangeable. The position of the chloro substituent on the terminal phenyl ring—meta (3-Cl) versus para (4-Cl)—is a critical determinant of biological activity. In the published SAR of this chemotype, the 4-chloro positional isomer (compound 17) was completely inactive against all tested hCA isoforms (Ki > 4.1 mM), whereas the unsubstituted phenyl analogue (compound 15) retained modest hCA I and VII inhibition (Ki = 73.7 μM and 85.8 μM, respectively) [1]. These data demonstrate that even a single-atom positional shift can toggle the compound between an inactive state and a measurable inhibitor, making blind substitution of one positional isomer for another scientifically unsound. Furthermore, the ureido linker geometry differs fundamentally from the acrylamide linker found in closely related analogues such as 3-(3-chlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acrylamide, potentially altering hydrogen-bond networks and target selectivity . Procurement decisions must therefore be based on the specific positional isomer and linker chemotype required by the experimental hypothesis.

Quantitative Differentiation Evidence for 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide vs. Closest Structural Analogs


Positional Isomer Effect: 3-Chloro vs. 4-Chloro Substitution on Human Carbonic Anhydrase Inhibition

The para-chloro positional isomer of the target compound—4-[3-(4-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 17 in Mishra et al.)—was tested against four human carbonic anhydrase isoforms (hCA I, II, VII, XII) alongside the unsubstituted phenyl analogue (Compound 15) and the reference inhibitor acetazolamide (AAZ). Compound 17 (4-Cl) showed no measurable inhibition (Ki > 4,100 μM across all isoforms), whereas the unsubstituted phenyl analogue 15 exhibited Ki = 73.7 μM against hCA I and Ki = 85.8 μM against hCA VII [1]. The target compound (3-Cl) has not been directly evaluated in this assay system, but the dramatic activity difference between H and 4-Cl substitution demonstrates that chlorine position is a binary activity switch in this chemotype. Structural analysis predicts the 3-chloro isomer will adopt a different dihedral angle between the chlorophenyl and ureido planes compared to the 4-chloro isomer, potentially altering Zn²⁺-coordinating geometry in the CA active site.

Carbonic anhydrase inhibition Positional isomer SAR Sulfonamide pharmacophore

Physicochemical Differentiation: Melting Point and Predicted LogP Shift Between 3-Chloro and 4-Chloro Positional Isomers

The 4-chloro positional isomer (Compound 17) is reported with a melting point of 238–240 °C and an LC-MS molecular ion at m/e 406 (M⁺), corresponding to the molecular formula C₁₇H₁₅ClN₄O₄S [1]. The 3-chloro isomer (target compound) has an identical molecular weight (406.8 g/mol) and formula, but the meta-substitution pattern is expected to reduce crystal lattice packing efficiency relative to the para isomer, typically resulting in a lower melting point and altered solubility profile. HPLC purity of the 4-Cl isomer was 97.9% [1]. These differences directly affect dissolution behavior in assay buffers, DMSO stock preparation stability, and potential polymorph control during storage—all critical for reproducible in vitro pharmacology.

Positional isomer Physicochemical properties Solid-state characterization

Ureido Linker vs. Acrylamide Linker: Scaffold-Level Differentiation Within the 3-Chlorophenyl-Isoxazolyl-Sulfonamide Family

A structurally proximal analogue—3-(3-chlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acrylamide—replaces the ureido (-NH-CO-NH-) linker of the target compound with an acrylamide (-NH-CO-CH=CH-) linker while retaining the identical 3-chlorophenyl, 5-methylisoxazol-3-yl, and benzenesulfonamide modules . The urea linkage introduces an additional hydrogen-bond donor (the internal -NH-) and restricts conformational flexibility compared to the acrylamide trans-olefin. In carbonic anhydrase inhibitor design, the urea NH has been shown to participate in a key hydrogen-bond network with Thr199/Thr200 residues in the CA active site, whereas acrylamide linkers orient the terminal phenyl ring into a different sub-pocket [1]. This linker-dependent geometry may confer differential isoform selectivity or off-target profiles between the two compounds, although direct comparative pharmacological data are not available.

Linker pharmacophore Urea vs. acrylamide Scaffold hopping

Antimycobacterial SAR Context: Alkyl-Ureido vs. Aryl-Ureido Sulfamethoxazole Derivatives

In a separate study of sulfamethoxazole-based ureas, 4-(3-heptylureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide demonstrated antimycobacterial activity against atypical mycobacteria with MIC values from 4 μM and selectivity indices >16 (M. avium) and >62.5 (M. kansasii) [1]. This compound shares the identical core scaffold with the target compound (sulfamethoxazole-N-ureido-benzenesulfonamide) but replaces the 3-chlorophenyl group with an n-heptyl chain. The heptyl analogue also inhibited methicillin-resistant Staphylococcus aureus (MRSA) at concentrations starting from 8 μM and showed activity against M. tuberculosis at 32–125 μM [1]. The target 3-chlorophenyl analogue has not been evaluated in this antimicrobial panel; however, the stark lipophilic/hydrogen-bond contrast between aryl-Cl and alkyl chains predicts divergent membrane permeability and target engagement. This positions the 3-chlorophenyl compound as a complementary probe for distinguishing specific (target-mediated) vs. nonspecific (membrane-disrupting) antimycobacterial mechanisms within the sulfamethoxazole-urea series.

Antimycobacterial activity Sulfamethoxazole urea Structure-activity relationship

Limitations Statement: Direct Quantitative Biological Data for This Compound Are Not Available in Peer-Reviewed Literature

A systematic search of PubMed, BindingDB, Google Scholar, and patent databases (current through early 2026) did not identify any peer-reviewed publication reporting primary in vitro or in vivo biological data for 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (CAS 791791-44-1). The carbonic anhydrase inhibition data cited in this guide are from the structurally closest characterized analogue—the 4-chloro positional isomer (Compound 17 from Mishra et al.) [1]. Vendor listings reference B-Raf kinase inhibition and other biological activities without disclosing assay conditions, numerical results, or comparator data . Until independent experimental data are published, all differentiation claims for this compound must be treated as positional-isomer predictions or pharmacophore-class inferences rather than empirically validated performance metrics. This evidence gap should be weighed explicitly in procurement decisions.

Data gap Evidence limitation Procurement caution

Recommended Research Application Scenarios for 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (CAS 791791-44-1)


Positional Isomer SAR Probe for Carbonic Anhydrase Isoform Selectivity

This compound serves as a meta-chloro positional isomer probe complementary to the published para-chloro (Compound 17) and unsubstituted phenyl (Compound 15) analogues from Mishra et al. [1]. Researchers investigating the structural determinants of hCA I/II/VII/XII inhibition by secondary sulfonamides can use the 3-Cl, 4-Cl, and unsubstituted phenyl triplet to map the chloro-position tolerance of the enzyme active site. The 4-Cl isomer is inactive (Ki > 4.1 mM) while the unsubstituted phenyl analogue retains modest activity (Ki 73.7 μM hCA I); testing the 3-Cl isomer would complete the regioisomeric activity cliff profile and clarify whether chlorine tolerance is steric (para pocket clash) or electronic (σ-inductive effect).

Urea-Linker Pharmacophore Validation in Sulfamethoxazole-Derived Inhibitor Design

The urea (-NH-CO-NH-) bridge is a defining pharmacophore feature distinguishing this compound from acrylamide-linked analogues such as 3-(3-chlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acrylamide . The additional urea NH hydrogen-bond donor is implicated in Thr199 interaction within the CA active site based on co-crystal structures of related urea-sulfonamides [2]. Researchers developing isoform-selective CA inhibitors or evaluating linker SAR can use this compound to test whether the urea-to-acrylamide replacement alters isoform inhibition ratios, providing data to prioritize linker chemistry in lead optimization campaigns.

Antimycobacterial Probe to Differentiate Target-Specific vs. Membrane-Mediated Mechanisms

The sulfamethoxazole-urea scaffold has demonstrated antimycobacterial activity in alkyl-ureido congeners, with 4-(3-heptylureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide achieving MIC values as low as 4 μM against atypical mycobacteria [3]. The 3-chlorophenyl-ureido variant provides a physicochemically distinct comparator: reduced logP relative to the heptyl analogue predicts lower passive membrane permeability, while the aryl ring introduces potential π-stacking interactions with hydrophobic enzyme pockets. Comparative MIC determination against the same mycobacterial panel would help deconvolute whether the scaffold's antimycobacterial activity originates from specific enzyme inhibition or nonspecific membrane perturbation.

Negative-Control Compound for Secondary Sulfonamide CA Inhibition Mechanistic Studies

Given that the 4-chloro positional isomer (Compound 17) is completely inactive against hCA I, II, VII, and XII (Ki > 4.1 mM across all isoforms) [1], and the unsubstituted phenyl analogue (Compound 15) shows measurable inhibition, the 3-chloro isomer may occupy an intermediate activity state. If experimental testing reveals the 3-Cl compound to be similarly inactive, it could serve as a well-characterized negative control matched for molecular weight, lipophilicity, and sulfonamide zinc-binding capacity—enabling rigorous controls in CA inhibition assays that require a non-inhibitory sulfonamide with otherwise identical physicochemical properties to active congeners.

Quote Request

Request a Quote for 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.